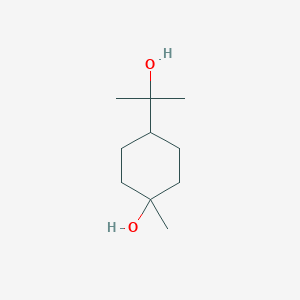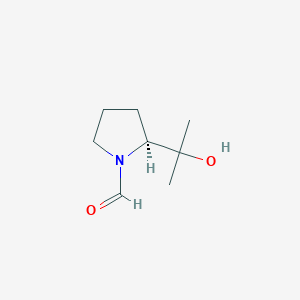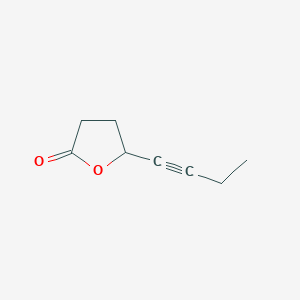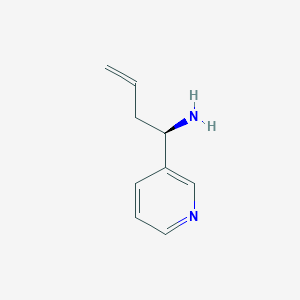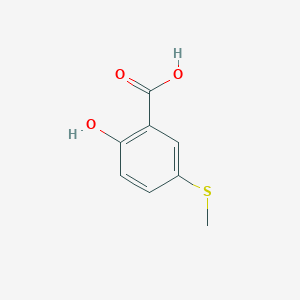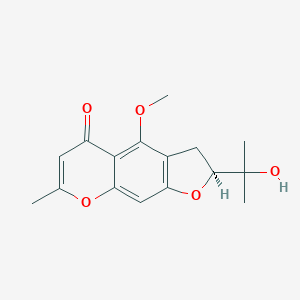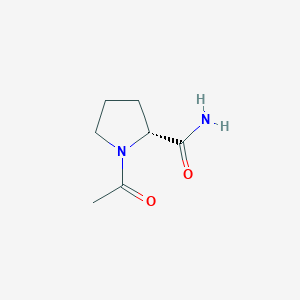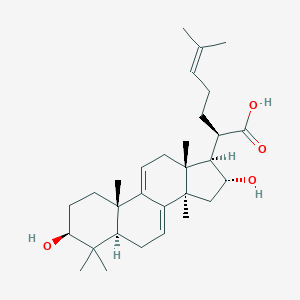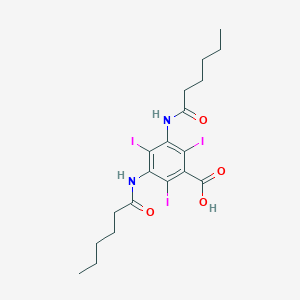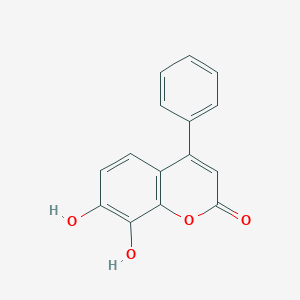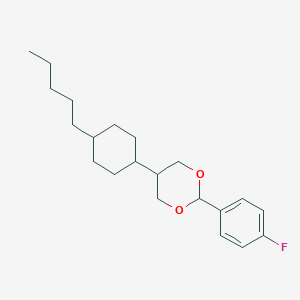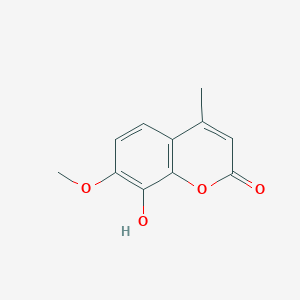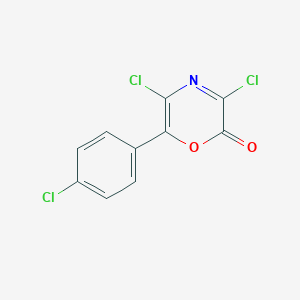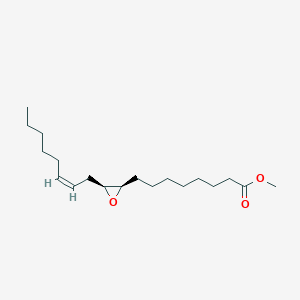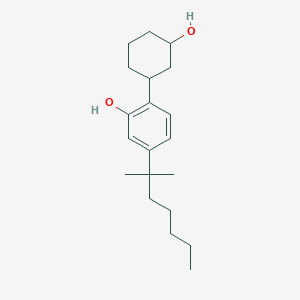
2-(3-Hydroxycyclohexyl)-5-(2-methylheptan-2-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxycyclohexyl)-5-(2-methylheptan-2-YL)phenol, commonly known as CP 55,940, is a synthetic cannabinoid compound that was first synthesized in 1974. CP 55,940 is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. This compound has been widely studied for its potential therapeutic applications, particularly in the fields of pain management and neuroprotection.
Mechanism of Action
CP 55,940 acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. This receptor plays a key role in the regulation of pain sensation, appetite, and mood. Activation of the CB1 receptor by CP 55,940 leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to protect against neuronal damage in the brain. In addition, this compound has been shown to modulate the immune system, potentially making it useful in the treatment of autoimmune disorders.
Advantages and Limitations for Lab Experiments
One advantage of using CP 55,940 in lab experiments is its potency as a CB1 receptor agonist. This allows for precise control over the level of receptor activation, which is important for studying the effects of CB1 receptor activation on various physiological processes. However, one limitation of using CP 55,940 is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research on CP 55,940. One area of interest is the development of more selective CB1 receptor agonists, which may have fewer off-target effects than CP 55,940. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including pain, inflammation, and neurodegenerative disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of CP 55,940, as well as its potential limitations as a research tool.
Synthesis Methods
CP 55,940 is synthesized through a multi-step process involving the reaction of cyclohexanone with 3-chlorophenylacetonitrile, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the addition of 2-methylheptan-2-ol to the resulting product.
Scientific Research Applications
CP 55,940 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. In addition, this compound has been investigated for its potential as an anti-cancer agent, as well as its ability to modulate the immune system.
properties
IUPAC Name |
2-(3-hydroxycyclohexyl)-5-(2-methylheptan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-4-5-6-12-20(2,3)16-10-11-18(19(22)14-16)15-8-7-9-17(21)13-15/h10-11,14-15,17,21-22H,4-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUGQXNYBWYGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxycyclohexyl)-5-(2-methylheptan-2-YL)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

